3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide
Overview
Description
3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide, commonly known as DCB, is a compound used in scientific research as a tool to study various biological processes. DCB is a sulfonamide derivative and is known to inhibit the activity of several enzymes, making it a valuable research tool in studying enzyme function and regulation.
Mechanism of Action
DCB inhibits enzyme activity by binding to the active site of the enzyme, preventing substrate molecules from binding and inhibiting enzyme function. This mechanism of action makes DCB a valuable tool in studying enzyme function and regulation.
Biochemical and Physiological Effects:
DCB has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the regulation of glucose metabolism, and the prevention of tumor cell growth.
Advantages and Limitations for Lab Experiments
The main advantage of using DCB in lab experiments is its ability to selectively inhibit enzyme activity, allowing researchers to study the function and regulation of specific enzymes. However, DCB also has limitations, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are several potential future directions for research involving DCB, including the development of new inhibitors with improved selectivity and efficacy, the study of DCB's effects on other biological processes, and the development of new applications for DCB in medical and industrial settings.
Scientific Research Applications
DCB has been used extensively in scientific research to study the function and regulation of various enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in regulating the pH of bodily fluids, as well as several other enzymes involved in metabolic processes.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c13-11-5-4-9(7-12(11)14)20(16,17)8-2-1-3-10(6-8)21(15,18)19/h1-7H,(H2,15,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSQLQIBOGBYRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.